キシログルカンヘプタサッカライド

説明

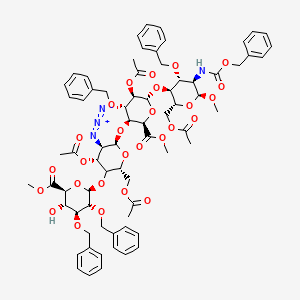

Xyloglucan is a major hemicellulosic component in plant cell walls . It’s a branched polysaccharide composed of a central backbone of D-glucose units linked by β (1→4)-glycosidic bonds, decorated with D-xylose units through α (1→6) glycosidic bonds, and with some D-galactose units anchored to these D-xylose units via β (1→2) bonds .

Molecular Structure Analysis

Xyloglucan has a backbone formed by β - (1,4) d -glucan, partially substituted by α - (1-\u2009>\u20096)-linked xylose units. Some of the xylose residues are β - d -galactosylated at the O-2 . The structure of xyloglucan is described as multi-step and hierarchical process with different levels of organization .Physical and Chemical Properties Analysis

Xyloglucan forms self-aggregates with a hierarchically ordered morphology in aqueous solutions, leading to the formation of nanofibers. Consequently, Xyloglucan is a hydrogel-forming polymer able to retain large amounts of water .科学的研究の応用

植物細胞壁のダイナミクス

XXXGは、植物細胞壁の改変に役割を果たしています。アニオン性キシログルカンは、細胞壁の再構築に関与する内在性XTHタンパク質の作用を促進するポリアニオンを模倣する可能性があります .

キシロース転移酵素の機能

研究によると、AtXXT5はXXXGリピートの3番目のキシロシル残基の付加に関与し、これは植物の発達におけるキシログルカンキシロース転移酵素の適切な機能に不可欠である可能性があります .

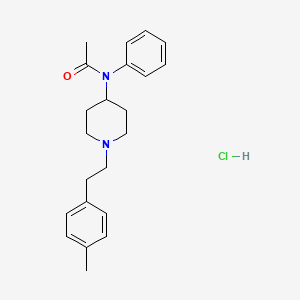

酵素阻害剤の合成

XXXG誘導体の化学酵素合成は、酵素機能の研究において重要なツールである複雑なメカニズムベースの不活性化剤の製造に使用されてきました .

細胞伸長と分化

植物組織にXXXGを加えることで、細胞伸長と分化に影響を与える可能性があり、これは植物の成長と発達を理解するために不可欠です .

バイオ燃料の生産

特定の酵素を組み合わせることで、XXXGを効率的に生産することができ、バイオ燃料の生産に関連する、キシログルカンを多く含む原料の価値向上に役立つ可能性があります .

免疫原性研究

XXXGヘプタサッカライドは、キシログルカン構造モチーフに対する抗体の生成に使用されており、植物細胞壁成分の研究に役立ちます .

医療機器への応用

キシログルカン、そのヘプタサッカライド形態を含む、は、そのゲル形成と吸着特性により、創傷被覆材、粘膜保護、および眼潤滑など、医療機器における可能性について調査されています .

生体医用デバイスの製造

その生体適合性とゲル化能により、XXXGは、組織工学足場、創傷被覆材、および表皮センサーなどの生体医用デバイスでの使用が検討されています .

作用機序

Target of Action

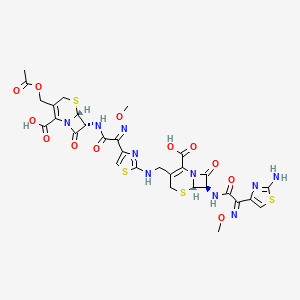

Xyloglucan Heptasaccharide (XXXG) primarily targets glycoside hydrolases (GHs) and xyloglucan endotransglucosylase/hydrolases (XTHs) . These enzymes are involved in the modification of load-bearing cell wall components . The primary cell walls of flowering plants consist fundamentally of a framework of cellulose microfibrils embedded in a matrix of hemicellulose, pectins, and structural proteins . Xyloglucan, the major hemicellulosic polysaccharide in the primary cell wall matrix of dicots, consists of a backbone of β-(1→4)-linked D-glucose residues, the majority of which are α-D-xylosylated at O-6 .

Mode of Action

XXXG interacts with its targets, GHs and XTHs, by acting as a substrate mimic . It binds to the active site of these enzymes, inhibiting the formation of the product . This interaction results in the inhibition of the enzymes, effectively stopping them in their tracks . The interaction of XXXG with XTHs is particularly interesting as it can lead to the hydrolysis and recombination of Xyloglucan components , playing a crucial role in the structure and composition of plant cell walls .

Biochemical Pathways

XXXG is involved in the biosynthesis of xyloglucan . This process requires glucan synthase to form the glucan backbone and multiple different types of glycosyl transferases to decorate the glucan chain to produce the broad diversity of XyG side chains found in various plants . The complexity of XyG varies throughout plants, with various branches composed of xylose (Xyl), galactose (Gal), arabinose (Ara), and fucose (Fuc) monosaccharides, as well as the C6 acetylation of Glc or Gal residues .

Pharmacokinetics

Consequently, XXXG is a hydrogel-forming polymer able to retain large amounts of water . Inside the human digestive tract, XXXG is enzymatically degalactosylated, but the backbone with xylose side chains remains stable until excretion .

Result of Action

The interaction of XXXG with its targets leads to changes in the structure and composition of plant cell walls . This can result in the strengthening of the side-walls of root-hairs and cell walls in the root differentiation zone after the completion of cell expansion . The action of XXXG can also lead to the reduction of cell elongation .

Action Environment

Environmental factors such as temperature, drought, salt, and heavy metals can influence the action of XXXG . For instance, drought and heat stress differentially influence the XTH expression profiles and the activity and action of XET in wheat seedlings, depending on the degree of susceptibility/tolerance of the cultivars . This indicates that the response mechanisms of plants against different abiotic stresses are also different .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Xyloglucan Heptasaccharide is involved in various biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with Xyloglucan Heptasaccharide is xyloglucan endotransglycosylase/hydrolase (XTH), which catalyzes the cleavage and rejoining of xyloglucan chains. This enzyme plays a vital role in the remodeling of the plant cell wall by integrating new xyloglucan molecules into the existing cell wall matrix . Additionally, Xyloglucan Heptasaccharide interacts with cellulose microfibrils, forming a network that contributes to the mechanical strength and flexibility of the cell wall .

Cellular Effects

Xyloglucan Heptasaccharide influences various cellular processes, including cell growth, differentiation, and signaling. In plant cells, the presence of Xyloglucan Heptasaccharide affects cell wall loosening and tightening, which in turn regulates cell expansion and elongation . This compound also impacts cell signaling pathways by modulating the activity of enzymes involved in cell wall metabolism, such as cellulases and pectinases . Furthermore, Xyloglucan Heptasaccharide can influence gene expression related to cell wall biosynthesis and modification, thereby affecting overall cellular metabolism .

Molecular Mechanism

At the molecular level, Xyloglucan Heptasaccharide exerts its effects through specific binding interactions with biomolecules. It binds to cellulose microfibrils via hydrogen bonds, forming a structural network that maintains cell wall integrity . The enzymatic activity of xyloglucan endotransglycosylase/hydrolase (XTH) on Xyloglucan Heptasaccharide involves the cleavage of xyloglucan chains and the subsequent transfer of xyloglucan oligosaccharides to new sites within the cell wall . This process is essential for cell wall remodeling and expansion during plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xyloglucan Heptasaccharide can vary over time. Studies have shown that the stability and degradation of Xyloglucan Heptasaccharide are influenced by environmental factors such as pH and temperature . Over time, the enzymatic activity of xyloglucan endotransglycosylase/hydrolase (XTH) can lead to the gradual breakdown of Xyloglucan Heptasaccharide, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to Xyloglucan Heptasaccharide can result in changes in cell wall composition and structure .

Dosage Effects in Animal Models

The effects of Xyloglucan Heptasaccharide in animal models vary with different dosages. At low doses, Xyloglucan Heptasaccharide has been shown to enhance cell wall integrity and promote plant growth . At high doses, it can lead to adverse effects such as cell wall thickening and reduced cell expansion . Threshold effects have been observed, where a certain concentration of Xyloglucan Heptasaccharide is required to elicit a significant biological response . Toxicity studies have indicated that excessive doses of Xyloglucan Heptasaccharide can disrupt normal cellular processes and lead to detrimental effects on plant health .

Metabolic Pathways

Xyloglucan Heptasaccharide is involved in several metabolic pathways related to cell wall biosynthesis and modification. It is synthesized within the Golgi apparatus and transported to the cell wall via Golgi-derived vesicles . The biosynthesis of Xyloglucan Heptasaccharide involves the action of glycosyltransferases, which catalyze the addition of xylose residues to the glucan backbone . Additionally, Xyloglucan Heptasaccharide interacts with enzymes such as xyloglucan endotransglycosylase/hydrolase (XTH) and cellulases, which play crucial roles in its metabolism and integration into the cell wall .

Transport and Distribution

Within cells and tissues, Xyloglucan Heptasaccharide is transported and distributed through various mechanisms. It is synthesized in the Golgi apparatus and transported to the cell wall via vesicular trafficking . Once in the cell wall, Xyloglucan Heptasaccharide interacts with cellulose microfibrils and other cell wall components, contributing to the formation of a stable and functional cell wall matrix . The distribution of Xyloglucan Heptasaccharide within the cell wall is influenced by factors such as cell type, developmental stage, and environmental conditions .

Subcellular Localization

Xyloglucan Heptasaccharide is primarily localized in the cell wall, where it plays a critical role in maintaining cell wall structure and function . It is synthesized in the Golgi apparatus and transported to the cell wall via vesicles . Within the cell wall, Xyloglucan Heptasaccharide interacts with cellulose microfibrils and other polysaccharides, forming a network that provides mechanical strength and flexibility . The subcellular localization of Xyloglucan Heptasaccharide is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

特性

IUPAC Name |

5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUPAGRIHCRVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659925 | |

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1062.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121591-98-8 | |

| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)

![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)